molecular formula C8H18Cl2N2 B2867565 Decahydro-2,7-naphthyridine dihydrochloride CAS No. 2402830-89-9

Decahydro-2,7-naphthyridine dihydrochloride

Cat. No. B2867565
CAS RN: 2402830-89-9
M. Wt: 213.15
InChI Key: VNWMPBDLRCYICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydro-2,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH . It has a molecular weight of 213.15 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8 (7)10-4-1;;/h7-10H,1-6H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Fluorescent Sensing

Decahydro-2,7-naphthyridine dihydrochloride plays a crucial role in the development of fluorescent sensors for biological molecules. For instance, ethyne-linked naphthyridine-aniline conjugated molecules, incorporating the 2-acetamido-1,8-naphthyridine moiety, have been identified as selective sensors for guanine and guanosine monophosphate. These sensors exhibit selectivity in both dichloromethane and water, benefiting from a triply hydrogen-bonded motif for guanine binding. The effectiveness of these sensors is enhanced by aniline moieties through electron-donating effects, and the design allows for additional hydrogen bonds, π-π stacking, and electrostatic interactions (Lu, Phang, & Fang, 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been extensively studied. These compounds are prepared by reducing naphthyridines with sodium and ethanol. The reduction of 1,5-naphthyridine with platinum oxide in acid solution yields a mixture of trans- and cis-decahydro-1,5-naphthyridine, distinguishable by proton magnetic resonance spectroscopy. This research has laid foundational knowledge for the synthesis and identification of naphthyridine derivatives (Armarego, 1967).

Antiviral Research

Decahydro-2,7-naphthyridine derivatives have shown promise in antiviral research. Notably, certain naphthyridine compounds inhibit the strand transfer step of the HIV-1 integration process catalyzed by integrase. These inhibitors have demonstrated significant effectiveness in preventing the spread of HIV-1 infection in cell culture without exhibiting cytotoxicity, marking them as potential candidates for antiviral therapy (Zhuang et al., 2003).

Catalysis

Decahydro-2,7-naphthyridine derivatives also find applications in catalysis. For example, homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles have been efficiently achieved using iridium complexes bearing functional bipyridonate ligands. These processes involve the release and uptake of hydrogen molecules, showcasing the potential of naphthyridine derivatives in catalytic applications (Fujita, Tanaka, Kobayashi, & Yamaguchi, 2014).

Material Science

In material science, this compound contributes to the synthesis of new aromatic polyesters containing the cardo decahydronaphthalene group. These polyesters exhibit good solubility in various organic solvents and can be cast into films, demonstrating their potential in high-performance materials due to their thermal stability and amorphous nature (Honkhambe et al., 2010).

Safety and Hazards

Safety data for Decahydro-2,7-naphthyridine dihydrochloride indicates that it may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h7-10H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWMPBDLRCYICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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